molecular formula C6H4BrCl2N B2372107 3-Bromo-2,6-dichloro-4-methylpyridine CAS No. 1935951-83-9

3-Bromo-2,6-dichloro-4-methylpyridine

Cat. No.: B2372107
CAS No.: 1935951-83-9
M. Wt: 240.91
InChI Key: GWIKWGBKSWHTOX-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-4-methylpyridine is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

3-Bromo-2,6-dichloro-4-methylpyridine has several applications in scientific research:

Safety and Hazards

3-Bromo-2,6-dichloro-4-methylpyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

3-Bromo-2,6-dichloro-4-methylpyridine is a halogenated pyridine derivative. Halogenated organic compounds are often reactive and can participate in various types of chemical reactions. For instance, it’s known that brominated compounds can undergo Suzuki-Miyaura cross-coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . In this reaction, the bromine atom in this compound could potentially be replaced by another group, leading to the formation of a new compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction it can participate in is known to be exceptionally mild and functional group tolerant . This suggests that the reaction could potentially occur in a wide range of different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloro-4-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dichloro-4-methylpyridine. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-4-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylpyridine
  • 2,6-Dichloro-4-methylpyridine
  • 3-Bromo-2,4-dichloro-6-methylpyridine

Uniqueness

3-Bromo-2,6-dichloro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-2,6-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-2-4(8)10-6(9)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIKWGBKSWHTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935951-83-9
Record name 3-bromo-2,6-dichloro-4-methylpyridine
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